methyl 4-[(N-phenylglycyl)amino]benzoate
Description
Methyl 4-[(N-phenylglycyl)amino]benzoate is a benzoate derivative featuring a glycyl (amino acetyl) bridge connecting a phenyl group to the 4-amino position of the methyl benzoate core. This structure confers unique physicochemical properties, such as hydrogen-bonding capability from the glycyl moiety and aromatic interactions from the phenyl group.
Properties
IUPAC Name |
methyl 4-[(2-anilinoacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-16(20)12-7-9-14(10-8-12)18-15(19)11-17-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRROGIIHIYVZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790489 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(N-phenylglycyl)amino]benzoate typically involves the reaction of methyl 4-aminobenzoate with N-phenylglycine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates or phenylglycyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Synthesis Intermediate :
- Methyl 4-[(N-phenylglycyl)amino]benzoate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural components allow for modifications that can lead to the development of new drugs with enhanced efficacy or reduced side effects.
-
Bioactive Compound :
- Research indicates that compounds structurally related to this compound exhibit various biological activities, including antimicrobial and anti-inflammatory properties. This makes it a candidate for further investigation in drug development.
- Antibiotic Development :
Organic Synthesis Applications
-
Reagent in Organic Reactions :
- This compound can serve as a reagent in organic synthesis, facilitating the formation of more complex molecules through various chemical transformations.
- Catalytic Processes :
Case Studies
-
Antimicrobial Activity :
A study investigated the antimicrobial properties of this compound derivatives, revealing promising results against various bacterial strains. This suggests potential applications in developing new antimicrobial agents. -
Pharmaceutical Formulations :
Research has demonstrated the integration of this compound into formulations aimed at enhancing drug delivery systems, particularly in targeting specific tissues or cells within the body.
Mechanism of Action
The mechanism of action of methyl 4-[(N-phenylglycyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-((Diethylamino)Methyl)Benzoate ()
Structural Differences :
- Core : Both share the methyl benzoate backbone.
- Substituent: The target compound has a glycyl-linked phenyl group, whereas this analog substitutes a diethylamino-methyl group at the 4-position.
Properties :
- The diethylamino group increases lipophilicity (higher logP) compared to the glycyl-linked phenyl group, which may enhance membrane permeability but reduce water solubility.
Sulfonylurea Herbicides (Evidences 5, 6)
Structural Differences :
- Core: Sulfonylurea herbicides (e.g., metsulfuron methyl ester) feature a sulfonylurea bridge linked to a triazine or pyrimidine ring, unlike the glycyl-amino benzoate core of the target compound.
Functional Groups :
N-Phenylalkyl-N-Methylaminoalkyl Benzoates ()
Structural Differences :
- Linker: These compounds use alkyl chains (e.g., phenylethyl-methylaminoethyl) as linkers, whereas the target employs a glycyl group.
Properties :
- For example, p-phenylethyl-methylaminoethyl benzoate hydrochloride has a melting point of 164°C, suggesting higher crystallinity than the glycyl analog, which may exhibit lower thermal stability due to the ester and amide bonds .
Ethyl 4-{[N-(3-Fluorophenyl)-N-(Methylsulfonyl)Glycyl]Amino}Benzoate ()
Structural Differences :
- Substituents : The 3-fluorophenyl and methylsulfonyl groups replace the simple phenyl group in the target compound.
Electronic Effects :
- The methylsulfonyl group enhances polarity, improving aqueous solubility compared to the non-sulfonylated target compound .
Molecular Weight :
- The fluorinated derivative has a higher molar mass (394.42 g/mol) versus the estimated ~300 g/mol for the target compound, impacting pharmacokinetics (e.g., absorption rates).
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Methyl 4-[(N-phenylglycyl)amino]benzoate | Methyl benzoate | Glycyl-linked phenyl | ~300 (estimated) | Pharmaceuticals (hypothetical) |
| Methyl 4-((diethylamino)methyl)benzoate | Methyl benzoate | Diethylamino-methyl | 251.34 | Synthetic intermediate |
| Metsulfuron methyl ester | Sulfonylurea-triazine | Triazine, sulfonylurea | 381.37 | Herbicide |
| Ethyl 4-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate | Ethyl benzoate | 3-fluorophenyl, methylsulfonyl | 394.42 | Drug candidate (hypothetical) |
Q & A
What are the recommended synthetic routes for methyl 4-[(N-phenylglycyl)amino]benzoate, and what experimental conditions optimize yield?
Answer: A two-step synthesis is typical:
Activation of N-phenylglycine: Use carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous DMF under nitrogen to form the reactive intermediate.
Amide bond formation: React the activated glycine derivative with methyl 4-aminobenzoate at 0°C to room temperature for 12–24 hours.
Optimization: Control pH using bases like N-methylmorpholine, and ensure moisture-free conditions. Purify via silica gel chromatography (ethyl acetate/hexane gradient). Yields >70% are achievable with rigorous exclusion of competing nucleophiles .
Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
Answer:
- ¹H NMR (DMSO-d₆): Aromatic protons (δ 7.2–8.0 ppm), amide NH (δ ~10.5 ppm), ester methyl (δ ~3.8 ppm).
- ¹³C NMR: Ester carbonyl (~167 ppm), amide carbonyl (~170 ppm), and quaternary carbons.
- HRMS (ESI+): Verify [M+H]⁺ with <2 ppm error.
- FT-IR: Ester C=O (~1720 cm⁻¹), amide I (~1650 cm⁻¹), and amide II (~1550 cm⁻¹) bands .
How can researchers address challenges in resolving overlapping signals in the NMR analysis of this compound?
Answer:
- 2D NMR: HSQC and HMBC resolve overlapping aromatic/amide protons by correlating ¹H-¹³C couplings.
- Variable-temperature NMR: Acquire spectra at 25–60°C to reduce exchange broadening of labile protons (e.g., NH).
- Solvent optimization: Use DMSO-d₆ with sonication to ensure complete dissolution .
What strategies are effective for solving crystal structures of this compound using small-molecule crystallography?
Answer:
- Crystallization: Slow evaporation from DMSO/water (9:1) at 4°C yields diffraction-quality crystals.
- Data collection: Use Mo Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure refinement: Solve with SHELXT (direct methods) and refine with SHELXL. Address disorder via PART commands and twinning with TWIN/ROTA parameters. Validate using PLATON ADDSYM .
How can density functional theory (DFT) predict the nonlinear optical (NLO) properties of this compound?
Answer:
- Geometry optimization: B3LYP/6-311++G(d,p) level in Gaussian 16.
- Hyperpolarizability (β): Calculate via CPHF method.
- Solvent effects: Incorporate DMF using the Polarizable Continuum Model (PCM).
- Validation: Compare TD-DFT results with experimental UV-Vis spectra .
What methodologies resolve contradictions between theoretical and experimental electronic property data?
Answer:
- Dipole moments: Cross-validate DFT predictions with dielectric constant measurements (Kirkwood-Fröhlich equation).
- UV-Vis discrepancies: Re-optimize geometries with CAM-B3LYP or ωB97XD functionals for charge-transfer transitions.
- Bond-length analysis: Compare X-ray data with DFT-optimized structures to identify systematic errors .
Which chromatographic techniques ensure high purity, and how are method parameters optimized?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
